2-Amino-2-(4-methoxyphenyl)propan-1-ol

Description

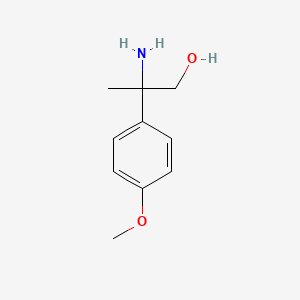

2-Amino-2-(4-methoxyphenyl)propan-1-ol is a chiral amino alcohol featuring a propan-1-ol backbone substituted at the second carbon with a 4-methoxyphenyl group and an amino group. This compound is structurally related to pharmacologically active amino alcohols, which often exhibit applications in drug discovery and catalysis .

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-amino-2-(4-methoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C10H15NO2/c1-10(11,7-12)8-3-5-9(13-2)6-4-8/h3-6,12H,7,11H2,1-2H3 |

InChI Key |

NOFRLYASXJHYPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

2-Amino-2-(2-chlorophenyl)propan-1-ol (CAS 1183141-38-9)

- Molecular Formula: C₉H₁₂ClNO

- Key Differences: The chloro substituent at the ortho position (vs.

- Implications : Chlorine’s electronegativity may enhance metabolic stability but reduce hydrogen-bonding capacity compared to methoxy groups .

2-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 870852-69-0)

- Molecular Formula: C₉H₁₃ClFNO

- Key Differences : Fluorine at the para position is smaller and more electronegative than methoxy, favoring hydrophobic interactions and oxidative stability.

- Implications : Fluorinated analogs often exhibit improved bioavailability and target selectivity in medicinal chemistry .

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol (CAS 1213876-98-2)

- Molecular Formula: C₁₁H₁₇NO₃

- Key Differences: Ethoxy and methoxy groups at the 3- and 4-positions enhance steric bulk and electronic modulation. The shorter ethanol backbone (vs. propanol) may limit conformational flexibility.

- Implications : Multi-substituted phenyl rings can improve binding specificity, as seen in collagenase inhibitors .

Backbone Modifications

Methyl 2-Amino-2-(4-methoxyphenyl)acetate HCl (AS103310)

- Molecular Formula: C₁₀H₁₄ClNO₃

- Key Differences: The acetate ester replaces the propanol’s hydroxyl group, increasing lipophilicity and altering hydrolysis kinetics.

- Implications : Esters are common prodrug motifs, enhancing membrane permeability but requiring enzymatic activation .

2-Amino-2-(4-methoxyphenyl)ethanol (CAS 138713-55-0)

- Molecular Formula: C₉H₁₃NO₂

- Key Differences: The ethanol backbone (vs.

- Implications: Chain length influences molecular docking; propanol derivatives may occupy larger binding pockets .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Substituent(s) | Key Properties/Effects |

|---|---|---|---|---|

| 2-Amino-2-(4-methoxyphenyl)propan-1-ol | - | C₁₀H₁₅NO₂ (est.) | 4-OCH₃ | Electron-donating, enhanced solubility |

| 2-Amino-2-(2-chlorophenyl)propan-1-ol | 1183141-38-9 | C₉H₁₂ClNO | 2-Cl | Steric hindrance, metabolic stability |

| 2-Amino-2-(4-fluorophenyl)propan-1-ol | 870852-69-0 | C₉H₁₃ClFNO | 4-F | Hydrophobic interactions, stability |

| Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl | - | C₁₀H₁₄ClNO₃ | 4-OCH₃, ester | Prodrug potential, lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.